Cas no 2894-18-0 (3,4,5-Trimethoxy-Acetoacetanilide)
3,4,5-Trimethoxy-Acetoacetanilide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,3-oxo-N-(3,4,5-trimethoxyphenyl)-
- 3,4,5-TRIMETHOXY-ACETOACETANILIDE
- ACETOACET-3,4,5-TRIMETHOXYANILIDE
- 3,4,5-TRIMETHOXY-ACETOACETANILID
- 3-keto-N-(3,4,5-trimethoxyphenyl)butyramide
- Acetoacet-3,4,5-trimethoxyanilid
- 3-oxo-n-(3,4,5-trimethoxyphenyl)butanamide
- Acetoacetyl-3,4,5-trimethoxyanilin
- AKOS000165860
- 3-oxo-N-(3, 4, 5-trimethoxyphenyl)butanamide
- 3-Oxo-N-(3,4,5-trimethoxyphenyl)butanimidic acid
- DTXSID40951567
- 3',4',5'-TRIMETHOXYACETOACET-ANILIDE
- NSC163066
- 2894-18-0
- NSC-163066
- 3,4,5-Trimethoxy-Acetoacetanilide
-
- Inchi: 1S/C13H17NO5/c1-8(15)5-12(16)14-9-6-10(17-2)13(19-4)11(7-9)18-3/h6-7H,5H2,1-4H3,(H,14,16)
- InChI Key: KOEZBVSSFMOARF-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=CC=1OC)NC(CC(C)=O)=O)OC
Computed Properties
- Exact Mass: 267.11071
- Monoisotopic Mass: 267.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- PSA: 73.86
- LogP: 1.70300
3,4,5-Trimethoxy-Acetoacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901523-100mg |
3,4,5-Trimethoxy-Acetoacetanilide |
2894-18-0 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T901523-500mg |
3,4,5-Trimethoxy-Acetoacetanilide |
2894-18-0 | 500mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T901523-1g |
3,4,5-Trimethoxy-Acetoacetanilide |
2894-18-0 | 1g |
$ 365.00 | 2022-06-02 |
3,4,5-Trimethoxy-Acetoacetanilide Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3,4,5-Trimethoxy-Acetoacetanilide
Recent Advances in the Study of 3,4,5-Trimethoxy-Acetoacetanilide (CAS: 2894-18-0) in Chemical Biology and Pharmaceutical Research
3,4,5-Trimethoxy-Acetoacetanilide (CAS: 2894-18-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its trimethoxy and acetoacetanilide functional groups, has been the subject of recent studies due to its potential applications in drug development and chemical synthesis. The latest research has focused on its synthesis, biological activity, and potential therapeutic uses, providing new insights into its role in modern medicine.
Recent studies have explored the synthetic pathways for 3,4,5-Trimethoxy-Acetoacetanilide, emphasizing green chemistry approaches to improve yield and reduce environmental impact. Researchers have reported successful synthesis using microwave-assisted techniques, which offer advantages such as shorter reaction times and higher purity of the final product. These advancements are crucial for scaling up production for pharmaceutical applications.
In terms of biological activity, 3,4,5-Trimethoxy-Acetoacetanilide has shown promising results in preliminary in vitro studies. It has been investigated for its anti-inflammatory and anticancer properties, with particular attention to its mechanism of action at the molecular level. Recent findings suggest that the compound may inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for the development of novel anti-inflammatory drugs.
Further research has also highlighted the compound's potential in combination therapies. Studies have demonstrated synergistic effects when 3,4,5-Trimethoxy-Acetoacetanilide is used alongside conventional chemotherapeutic agents, enhancing their efficacy while minimizing side effects. This has opened new avenues for its use in oncology, particularly in the treatment of resistant cancer types.
Despite these promising findings, challenges remain in the clinical translation of 3,4,5-Trimethoxy-Acetoacetanilide. Issues such as bioavailability, pharmacokinetics, and long-term toxicity need to be addressed through further preclinical and clinical studies. Researchers are currently focusing on optimizing the compound's formulation to improve its delivery and stability in biological systems.
In conclusion, 3,4,5-Trimethoxy-Acetoacetanilide (CAS: 2894-18-0) represents a compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable subject for ongoing and future studies. Continued research efforts are expected to unlock its full therapeutic potential, contributing to the development of new and effective treatments for various diseases.
2894-18-0 (3,4,5-Trimethoxy-Acetoacetanilide) Related Products
- 25233-47-0(N-(3-methoxyphenyl)-3-oxobutanamide)
- 5437-98-9(N-(4-Methoxyphenyl)-3-oxobutanamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)